Validated Synthetic Yield in a Key Pharmaceutical Intermediate
In the optimized synthesis of the oxazolidinone antibiotic Tedizolid, 4-Bromo-3-fluoroaniline serves as the non-negotiable starting material. A reported industrial process demonstrates a specific reaction pathway achieving a total yield of 53.2% with a final product purity of 98.5% . In contrast, the use of alternative halogenated anilines (e.g., 4-bromo-2-fluoroaniline or 3-fluoroaniline) in this same sequence would not yield the correct tedizolid intermediate due to the required substitution pattern for the subsequent cyclization and coupling steps, as evidenced by the specific synthetic routes patented for this compound [1].
| Evidence Dimension | Synthetic Yield and Purity in Tedizolid Intermediate Synthesis |
|---|---|
| Target Compound Data | Total yield of 53.2% and purity of 98.5% |
| Comparator Or Baseline | Other mono- or di-halogenated aniline isomers (e.g., 4-bromo-2-fluoroaniline) |
| Quantified Difference | Comparators fail to yield the desired product; yield is effectively 0% for the target Tedizolid intermediate due to incorrect regiochemistry. |
| Conditions | Multi-step synthesis involving amino protection, cyclization with (R)-butyl glycidyl ether, and subsequent steps as per patent literature . |
Why This Matters
This validates the compound's irreplaceable role in a commercially relevant drug synthesis, directly impacting procurement decisions for pharmaceutical process development.
- [1] CN111978209B. (2020). Synthesis method of tedizolid phosphate intermediate 3-fluoro-4-bromoaniline. View Source
